O,O-Diisopropyl dithiophosphate (also known as diisopropyl phosphordithioate or Isopropyl zinc dithiophosphate) can be synthesized through various methods, including the reaction of diisopropyl phosphite with sulfur or phosphorus pentasulfide. Researchers have employed various techniques to characterize this compound, including:
O,O-Diisopropyl dithiophosphate is an organophosphorus compound with the chemical formula C₆H₁₅O₂PS₂. It is characterized by the presence of two isopropyl groups attached to a phosphorus atom that is also bonded to two thiol (sulfide) groups. This compound is classified under dithiophosphates, which are known for their applications in agriculture as pesticides and in various chemical syntheses due to their unique reactivity.
The synthesis of O,O-Diisopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide with isopropyl alcohol. This reaction yields diisopropyl phosphorodithioate, which can then be further processed to obtain the desired dithiophosphate form . Alternative synthetic routes may involve the use of different alkyl alcohols or modifications of existing methods to enhance yield and purity.
O,O-Diisopropyl dithiophosphate finds applications primarily in agriculture as a pesticide and fungicide. Its ability to interact with various biological pathways makes it useful for controlling pests and diseases in crops. Additionally, due to its chemical properties, it serves as a reagent in organic synthesis, facilitating the formation of complex molecules in pharmaceutical development and other chemical industries.
Research on interaction studies involving O,O-Diisopropyl dithiophosphate has focused on its reactivity with various organic substrates. For instance, studies have demonstrated its ability to form adducts with nitriles and other electrophiles, showcasing its potential as a versatile building block in synthetic chemistry . Furthermore, investigations into its interactions with biological molecules highlight its potential impacts on enzymatic activities and metabolic pathways .
O,O-Diisopropyl dithiophosphate shares similarities with several other organophosphorus compounds, particularly other dithiophosphates. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
O,O-Diethyl dithiophosphate | Dithiophosphate | More volatile; commonly used as a pesticide |
O,O-Dimethyl dithiophosphate | Dithiophosphate | Higher toxicity; used in laboratory settings |
Sodium O,O-diethyl dithiophosphate | Salt form of dithiophosphate | Water-soluble; used in agricultural formulations |
O,O-Diisopropyl dithiophosphate is distinct due to its specific isopropyl substituents, which influence its solubility and reactivity compared to other alkyl variants. This structural difference contributes to its unique properties and applications in both agricultural and synthetic contexts.
Oxidation of O,O-diisopropyl dithiophosphate proceeds through pathways that depend on the oxidizing agent and environmental conditions. A key study demonstrated that treatment of structurally analogous O,O-diethyl S-(4-chlorophenyl) phosphorodithioate with 3-chloroperbenzoic acid generates 4-chlorophenyl diethoxyphosphinyl disulfide as a primary product [5]. This reaction involves the oxidative desulfuration of the thiophosphate group, leading to disulfide bond formation. Isotopic labeling experiments using H₂¹⁸O revealed that oxygen incorporation into the disulfide product occurs via two distinct pathways: one deriving oxygen from water and the other from the peracid oxidant [5]. At high water concentrations, 100% of the oxygen in the disulfide originates from water, whereas low water levels favor peracid-derived oxygen. Intermediate levels result in mixed incorporation, suggesting the existence of a phosphorus oxythionate intermediate that partitions between hydrolysis and oxidation [5].
Elemental sulfur is a consistent byproduct in these reactions, indicating radical-mediated sulfur extrusion. The proposed mechanism involves initial oxidation of the thiophosphate sulfur atoms, followed by homolytic cleavage of the P–S bond to generate sulfur-centered radicals. These radicals dimerize to form S₈ or combine with thiophenol derivatives to yield aryl disulfides [5]. The table below summarizes key oxidation products and their formation conditions:
Oxidizing Agent | Major Products | Oxygen Source | Yield (%) |
---|---|---|---|
3-ClC₆H₄CO₃H | Phosphinyl disulfide | H₂O / Peracid | 60–75 |
– | O,O-Diethyl phosphorothioic acid | Hydrolysis | 15–20 |
– | Bis(4-chlorophenyl) disulfide | Radical recombination | 10–12 |
Substitution reactions at the phosphorus center of O,O-diisopropyl dithiophosphate are governed by nucleophilic attack on the electrophilic P atom. While direct studies on nitriles and carboxylic acid derivatives are limited in the literature, insights can be extrapolated from hydrolysis mechanisms of related organophosphorus compounds. For instance, the enzymatic hydrolysis of diisopropyl fluorophosphate (DFP) by DFPase involves water activation via a histidine residue (H287) acting as a general base [4]. This residue deprotonates a water molecule, enabling nucleophilic attack on the phosphorus center and subsequent cleavage of the P–F bond [4].
By analogy, nitriles and carboxylic acid derivatives may act as nucleophiles in similar substitution reactions. For example, carboxylate anions could displace the thiophosphate group via a two-step mechanism: (1) nucleophilic attack at phosphorus to form a pentacoordinate intermediate, followed by (2) collapse of the intermediate to release the leaving group. The reactivity of O,O-diisopropyl dithiophosphate toward these nucleophiles likely depends on the leaving group’s ability (e.g., thiol vs. oxy anions) and the steric environment imposed by the isopropyl substituents.
The thiophosphate group in O,O-diisopropyl dithiophosphate participates in radical-mediated processes, particularly during peroxide decomposition. Spin-trapping experiments using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) have shown that phosphorus-centered radicals, such as diphenylphosphinyl (·PPh₂), form stable adducts detectable by electron paramagnetic resonance (EPR) [3]. Although these studies focused on diphenylphosphine derivatives, analogous mechanisms likely apply to O,O-diisopropyl dithiophosphate.
In the presence of peroxides, homolytic cleavage of O–O bonds generates reactive oxygen species (e.g., hydroxyl radicals), which abstract hydrogen atoms from the thiophosphate group. This produces thiophosphoryl radicals (·PS(O)(OR)₂), which either dimerize to form disulfides or react with additional radicals to terminate chain propagation [3] [5]. The table below illustrates radical trapping efficiency using different spin traps:
Spin Trap | Adduct Stability | Detection Limit (µM) |
---|---|---|
DMPO | High | 0.1 |
PBN | Moderate | 1.0 |
POBN | Low | 5.0 |
The kinetics of reactions involving O,O-diisopropyl dithiophosphate are highly sensitive to reagent choice and environmental parameters. For example, DFPase-catalyzed hydrolysis of DFP exhibits optimal activity at pH ≥ 8, 35°C, and 500 mM NaCl, with a turnover number (kₐₜ) of 526 s⁻¹ [4]. Mutagenesis studies revealed that histidine residues (e.g., H287) are critical for catalysis, while others (H181, H274) stabilize the enzyme’s structure [4].
In non-enzymatic systems, the oxidation rate of thiophosphate esters correlates with the electron-withdrawing capacity of the oxidizing agent. Peracids like 3-chloroperbenzoic acid accelerate disulfide formation compared to milder oxidants [5]. Ionic strength also modulates reaction pathways: high salt concentrations favor ionic intermediates, whereas low ionic strength promotes radical chain mechanisms [5].
Parameter | Optimal Value | Effect on Rate Constant (k) |
---|---|---|
pH | 8.0 | Maximum kₐₜ |
Temperature | 35°C | ΔG‡ = 42 kJ/mol |
Ionic Strength | 500 mM NaCl | 2-fold increase in k |
O,O-Diisopropyl dithiophosphate serves as a highly effective lubricant additive, providing exceptional tribological properties across diverse lubrication applications. The compound functions as a multifunctional additive, offering simultaneous antiwear, antioxidant, and extreme pressure protection [10] [11]. Research demonstrates that incorporation of this dithiophosphate derivative into base lubricants results in significant improvements in friction coefficient reduction and wear volume loss prevention [12] [13].
Tribological testing reveals that O,O-diisopropyl dithiophosphate reduces friction coefficients by up to 47% compared to base oil formulations, while simultaneously decreasing wear volume loss by 96% [12]. The compound's mechanism involves the formation of protective tribofilms on metal surfaces during sliding contact, consisting of iron phosphate, iron sulfide, and metal oxide layers that prevent direct metal-to-metal contact [12] [11].
Property | Base Oil | With O,O-Diisopropyl Dithiophosphate | Improvement Factor |
---|---|---|---|
Friction Coefficient | 0.15 | 0.08 | 47% reduction |
Wear Volume Loss (%) | 100 | 4 | 96% reduction |
Load Carrying Capacity (N) | 400 | 1050 | 162% increase |
Thermal Stability (°C) | 150 | 200 | 33% increase |
Oxidation Resistance | Poor | Excellent | Significant |
The load-carrying capacity enhancement demonstrates remarkable improvement, with test results showing increases from 400 N to 1050 N under controlled tribological conditions [12]. This enhancement is attributed to the compound's ability to form durable protective films under high-pressure conditions, preventing surface damage and extending equipment service life [13].
Formulation studies indicate that O,O-diisopropyl dithiophosphate exhibits excellent compatibility with various base oils, including mineral oils, synthetic polyalphaolefins, and vegetable-based lubricants [13]. The compound remains stable in formulations containing other additive packages, including detergents, dispersants, and viscosity modifiers [10].
Industrial applications encompass engine oils, hydraulic fluids, gear oils, and metalworking fluids, where the compound provides enhanced protection under severe operating conditions [10] [14]. The additive demonstrates particular effectiveness in high-temperature applications, maintaining tribological performance at temperatures up to 200°C [12].
O,O-Diisopropyl dithiophosphate functions as a critical intermediate in agricultural pesticide synthesis, contributing to the development of organophosphate-based crop protection products. The compound's chemical structure provides essential phosphorus-sulfur functionality required for pesticidal activity, serving as a precursor in the synthesis of various insecticides, fungicides, and herbicides [15] [16].
Research investigations demonstrate that dithiophosphate derivatives exhibit systemic activity in plant protection applications, with the compound being readily absorbed by plant tissues and translocated throughout the plant system [17]. Field trials using dithiophosphate-based formulations show significant improvements in crop yield, with corn harvest increases of 6.4% observed at application rates of 2 kilograms per acre [17].
The compound's hydrolysis characteristics enable controlled release of active ingredients, providing sustained pest control over extended periods [17]. Kinetic studies reveal that hydrolysis rates can be modified through structural modifications, allowing for tailored release profiles to match specific agricultural requirements [17].
Formulation Type | Active Ingredient (%) | Solubility (g/L) | Stability (months) | Application Method |
---|---|---|---|---|
Dispersible Concentrate | 25 | 1000 | 24 | Foliar Spray |
Emulsifiable Concentrate | 40 | Miscible | 18 | Soil Treatment |
Granular | 5 | Slow Release | 36 | Broadcast |
Wettable Powder | 75 | 200 | 12 | Foliar Spray |
Formulation development utilizes O,O-diisopropyl dithiophosphate in multiple product forms, including dispersible concentrates, emulsifiable concentrates, and granular formulations [18]. The compound's water solubility of 1000 g/L at 20°C facilitates incorporation into aqueous formulations, while its stability characteristics ensure extended shelf life under proper storage conditions [19] [20].
Environmental fate studies indicate that dithiophosphate compounds undergo hydrolytic degradation to form phosphoric acid and corresponding alcohols, minimizing long-term environmental accumulation [17]. This degradation pathway supports sustainable agricultural practices by reducing persistent residue concerns.
O,O-Diisopropyl dithiophosphate serves as a versatile synthesis intermediate in organophosphate chemistry, enabling the preparation of diverse phosphorus-containing compounds for industrial and pharmaceutical applications. The compound's reactive phosphorus-sulfur bonds facilitate various chemical transformations, including nucleophilic substitution, oxidative coupling, and esterification reactions [21] [22].
Synthetic applications utilize the compound in the preparation of phosphorothioates, phosphorodithioates, and related organophosphate derivatives [21] [22]. Research demonstrates that O,O-diisopropyl dithiophosphate can be converted to corresponding phosphorothioates through selective oxidation reactions, achieving yields of 85% under optimized conditions [23].
The compound's reactivity with various nucleophiles enables the synthesis of diverse organophosphate structures. Studies show that reaction with alcohols, thiols, and amines proceeds under mild conditions, providing access to a wide range of phosphorus-containing products [21] [24].
Target Compound | Reaction Type | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) |
---|---|---|---|---|
Phosphorothioates | Nucleophilic Substitution | 85 | 60 | 4 |
Phosphorodithioates | Oxidative Coupling | 78 | 80 | 6 |
Organophosphate Pesticides | Esterification | 92 | 40 | 2 |
Flame Retardants | Condensation | 70 | 120 | 8 |
Plasticizers | Polymerization | 65 | 150 | 12 |
Industrial synthesis applications include the preparation of flame retardants, plasticizers, and specialty chemicals [21] [16]. The compound's incorporation into polymer systems provides enhanced fire resistance properties, with phosphorus-sulfur functionality contributing to char formation and flame suppression mechanisms [21].
Pharmaceutical applications utilize O,O-diisopropyl dithiophosphate in the synthesis of therapeutic agents, including acetylcholinesterase inhibitors and other bioactive compounds [25] [22]. The compound's ability to form stable phosphorus-sulfur bonds enables the development of prodrug systems with controlled release characteristics.
Research investigations continue to explore new synthetic applications, including the preparation of chiral organophosphate compounds for asymmetric synthesis and catalysis applications [24]. The compound's structural flexibility allows for the introduction of various functional groups, expanding its utility in organic synthesis.
Corrosive;Irritant